15-Aminopentadecanoic acid

Description

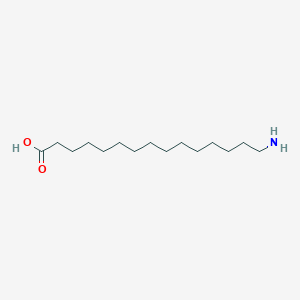

Structure

3D Structure

Propriétés

IUPAC Name |

15-aminopentadecanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H31NO2/c16-14-12-10-8-6-4-2-1-3-5-7-9-11-13-15(17)18/h1-14,16H2,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDOUJNADNJHDOO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCCCCN)CCCCCCC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H31NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701311411 |

Source

|

| Record name | 15-Aminopentadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701311411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.41 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17437-21-7 |

Source

|

| Record name | 15-Aminopentadecanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17437-21-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 15-Aminopentadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701311411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

15-Aminopentadecanoic Acid: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

15-Aminopentadecanoic acid is a bifunctional long-chain saturated fatty acid derivative that has garnered significant interest in the fields of bioconjugation, drug delivery, and proteomics. Its unique structure, featuring a terminal primary amine and a carboxylic acid, allows for versatile chemical modifications and its use as a linker molecule to connect various bioactive moieties. This technical guide provides a detailed overview of the chemical properties, synthesis, and known applications of this compound, with a focus on its role in the development of novel therapeutic and diagnostic agents. While specific biological activities of the unconjugated form are not extensively documented, this guide will also touch upon the biological context of long-chain fatty acid uptake and the established biological roles of its parent molecule, pentadecanoic acid, to provide a framework for potential future research.

Chemical and Physical Properties

This compound is a C15 saturated fatty acid functionalized with a primary amine at the omega position. This bifunctional nature is central to its utility in chemical synthesis and bioconjugation.[1]

Quantitative Data

A summary of the key physicochemical properties of this compound and its parent compound, pentadecanoic acid, is presented in Table 1. Data for this compound is limited, and therefore, some properties of pentadecanoic acid are included for estimation purposes.

| Property | This compound | Pentadecanoic Acid (for comparison) | Source |

| Molecular Formula | C15H31NO2 | C15H30O2 | [2] |

| Molecular Weight | 257.42 g/mol | 242.40 g/mol | [2] |

| CAS Number | 17437-21-7 | 1002-84-2 | [2] |

| Melting Point | Not available | 52.3 - 53 °C | [3][4] |

| Boiling Point | Not available | 339 °C | [4] |

| Water Solubility | Not available | Insoluble (0.00033 g/L) | [4][5] |

| Solubility in Organic Solvents | Not available | Soluble in hot methanol (B129727), ethanol, DMSO, and DMF | [4][6] |

| pKa (Strongest Acidic) | Not available | 4.95 | [5] |

Synthesis and Chemical Reactivity

The synthesis of long-chain amino acids like this compound can be achieved through various organic synthesis routes, often involving multi-step processes starting from commercially available long-chain fatty acids or their derivatives.

General Synthesis Approach

A plausible synthetic route can be adapted from established methods for the synthesis of long-chain amino acids.[7] One common strategy involves the following key steps:

-

Halogenation: The terminal methyl group of a 15-carbon fatty acid ester (e.g., methyl pentadecanoate) is first functionalized, typically through bromination, to introduce a reactive handle.

-

Azide (B81097) Substitution: The bromide is then displaced with an azide group (N3).

-

Reduction: The azide group is subsequently reduced to a primary amine.

-

Hydrolysis: Finally, the ester is hydrolyzed to yield the free carboxylic acid.

Experimental Protocol: Hypothetical Synthesis of this compound

The following is a generalized, hypothetical protocol based on standard organic chemistry techniques for the synthesis of long-chain amino acids.

Step 1: Synthesis of Methyl 15-bromopentadecanoate

-

15-Hydroxypentadecanoic acid is treated with hydrobromic acid in the presence of a suitable solvent and heated under reflux to yield 15-bromopentadecanoic acid.

-

The resulting bromo acid is then esterified, for example, by reaction with methanol in the presence of an acid catalyst, to produce methyl 15-bromopentadecanoate.

Step 2: Synthesis of Methyl 15-azidopentadecanoate

-

Methyl 15-bromopentadecanoate is dissolved in an appropriate solvent, such as dimethylformamide (DMF).

-

Sodium azide is added in excess, and the mixture is heated to allow for the nucleophilic substitution of the bromide with the azide group.

-

The reaction is monitored by thin-layer chromatography (TLC) until completion.

-

The product is isolated by extraction and purified by column chromatography.

Step 3: Synthesis of Methyl 15-aminopentadecanoate

-

Methyl 15-azidopentadecanoate is dissolved in a solvent like methanol or ethanol.

-

A catalyst, such as palladium on carbon (Pd/C), is added.

-

The mixture is subjected to hydrogenation, either by bubbling hydrogen gas or using a hydrogen donor like ammonium (B1175870) formate, to reduce the azide to a primary amine.

-

The catalyst is removed by filtration, and the solvent is evaporated to yield the amino ester.

Step 4: Synthesis of this compound (Final Product)

-

Methyl 15-aminopentadecanoate is dissolved in a mixture of water and a co-solvent like methanol.

-

A base, such as sodium hydroxide (B78521) or lithium hydroxide, is added to hydrolyze the ester.

-

The reaction is stirred at room temperature or gently heated until the hydrolysis is complete.

-

The solution is then neutralized with an acid (e.g., HCl) to the isoelectric point of the amino acid, causing the product to precipitate.

-

The solid this compound is collected by filtration, washed with cold water, and dried under vacuum.

Chemical Reactivity and Use in Bioconjugation

The bifunctional nature of this compound makes it a versatile linker.[8] The primary amine is reactive towards activated esters (like NHS esters), isothiocyanates, and other electrophiles, while the carboxylic acid can be activated to react with amines on other molecules to form stable amide bonds.[8][9] This dual reactivity is exploited in the synthesis of more complex molecules, such as Proteolysis Targeting Chimeras (PROTACs).[8][9][10][11][12]

Applications in Research and Drug Development

The primary application of this compound is as a homobifunctional linker in bioconjugation and chemical biology.

PROTAC Linkers

This compound and its derivatives are utilized as components of linkers in the synthesis of PROTACs.[8][9][10][11][12] PROTACs are heterobifunctional molecules that simultaneously bind to a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The length and composition of the linker are critical for the efficacy of the PROTAC.

Bioconjugation and Drug Delivery

The amine and carboxylic acid functionalities of this compound allow for its conjugation to a wide range of molecules, including proteins, peptides, antibodies, and nanoparticles.[1] This can be used to improve the pharmacokinetic properties of drugs, facilitate targeted drug delivery, or attach imaging agents for diagnostic purposes.

Biological Context and Potential Significance

While there is a lack of specific studies on the biological activity of this compound itself, the behavior of long-chain fatty acids in biological systems provides a relevant framework.

Cellular Uptake of Long-Chain Fatty Acids

Long-chain fatty acids are taken up by cells through both passive diffusion and protein-mediated transport.[13][14][15][16] Key proteins involved in the facilitated transport of fatty acids across the plasma membrane include fatty acid translocase (FAT/CD36), plasma membrane fatty acid-binding proteins (FABPpm), and fatty acid transport proteins (FATPs).[13][15][16] Once inside the cell, fatty acids are bound by cytoplasmic fatty acid-binding proteins (FABPs) and transported to various organelles for metabolism or storage.[15][16] It is plausible that this compound, due to its long alkyl chain, could utilize these existing pathways to enter cells.

Biological Activity of Pentadecanoic Acid (C15:0)

The parent molecule, pentadecanoic acid (C15:0), is an odd-chain saturated fatty acid found in dairy fat and ruminant meat.[17] Studies have suggested that higher circulating levels of C15:0 may be associated with certain health benefits. It is important to note that these findings relate to the unmodified fatty acid and cannot be directly extrapolated to this compound. The introduction of the polar amino group would significantly alter the molecule's properties and biological interactions.

Conclusion

This compound is a valuable chemical tool for researchers, scientists, and drug development professionals. Its bifunctional nature makes it an ideal linker for the construction of complex bioactive molecules, including PROTACs and targeted drug delivery systems. While its intrinsic biological activity remains to be thoroughly investigated, its utility in bioconjugation is well-established. Future research may explore the specific biological effects of this amino acid and its derivatives, potentially opening new avenues for therapeutic and diagnostic applications. The experimental protocols and conceptual diagrams provided in this guide offer a foundation for the synthesis and application of this versatile molecule in a variety of research settings.

References

- 1. This compound | CAS:17437-21-7 | AxisPharm [axispharm.com]

- 2. 15-Amino-pentadecanoic acid 95% | CAS: 17437-21-7 | AChemBlock [achemblock.com]

- 3. Pentadecanoic Acid | C15H30O2 | CID 13849 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. dev.usbio.net [dev.usbio.net]

- 5. Human Metabolome Database: Showing metabocard for Pentadecanoic acid (HMDB0000826) [hmdb.ca]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. Amino Acid Based Synthesis of Chiral Long Chain Diamines and Tetramines [mdpi.com]

- 8. This compound, 17437-21-7 | BroadPharm [broadpharm.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. N-Boc-15-aminopentadecanoic acid, 1661040-68-1 | BroadPharm [broadpharm.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. Cellular fatty acid uptake is acutely regulated by membrane-associated fatty acid-binding proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Cellular uptake and intracellular trafficking of long chain fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Cellular Uptake, Metabolism and Sensing of Long-Chain Fatty Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. imrpress.com [imrpress.com]

- 17. Pentadecylic acid - Wikipedia [en.wikipedia.org]

The Biological Function of Pentadecanoic Acid (C15:0): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pentadecanoic acid, a saturated odd-chain fatty acid also known as C15:0, is emerging as a bioactive lipid with significant implications for human health. Historically considered of minor importance, recent research has illuminated its role as a potential essential fatty acid with pleiotropic benefits, including the mitigation of metabolic diseases, reduction of inflammation, and modulation of key cellular signaling pathways. This document provides a comprehensive overview of the biological functions of C15:0, detailing its mechanisms of action, summarizing key quantitative data from preclinical and clinical studies, and outlining the experimental protocols used to generate this evidence. While the user's initial query specified 15-Aminopentadecanoic acid, the preponderance of scientific literature on biological activity focuses on Pentadecanoic acid (C15:0). This compound is primarily utilized in chemical synthesis, for example, as a linker molecule in Proteolysis Targeting Chimeras (PROTACs). This guide will therefore focus on the extensively researched C15:0.

Introduction to Pentadecanoic Acid (C15:0)

Pentadecanoic acid is a 15-carbon saturated fatty acid found in trace amounts in dairy fat, ruminant meats, and some fish and plants.[1] Unlike even-chain saturated fatty acids, which have been associated with adverse health effects, higher circulating levels of C15:0 are linked to a reduced risk of developing chronic conditions such as type 2 diabetes, cardiovascular disease, and nonalcoholic fatty liver disease.[2][3] Mounting evidence suggests that C15:0 is an essential fatty acid, meaning the body cannot produce it in sufficient quantities and it must be obtained from the diet.[2][4]

Core Biological Functions and Mechanisms of Action

C15:0 exerts its biological effects through a multi-targeted mechanism, influencing key cellular pathways that regulate metabolism, inflammation, and cellular health.

Metabolic Regulation

A primary mechanism of C15:0 is its role in activating AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[5][6] AMPK activation by C15:0 can enhance glucose uptake in muscle cells and modulate lipid metabolism.[7] Furthermore, C15:0 acts as a dual partial agonist for peroxisome proliferator-activated receptors alpha (PPAR-α) and delta (PPAR-δ), which are critical in regulating fatty acid oxidation and energy metabolism.[3][6][8]

Anti-Inflammatory and Anti-Fibrotic Effects

C15:0 has demonstrated broad anti-inflammatory and anti-fibrotic activities.[6][9] It can suppress the production of pro-inflammatory cytokines such as IL-6 and MCP-1.[6][10] In models of liver fibrosis, C15:0 administration has been shown to reduce collagen deposition and the expression of fibrotic markers like TGF-β1 and α-SMA.[9]

Longevity and Cellular Health

C15:0 influences pathways associated with longevity by inhibiting the mammalian target of rapamycin (B549165) (mTOR), a key regulator of cell growth and proliferation.[5][6] The dual action of activating AMPK and inhibiting mTOR positions C15:0 as a compound with potential geroprotective effects.[5] Additionally, C15:0 has been shown to repair mitochondrial function and stabilize cell membranes.[11]

Anticancer Activity

Emerging research indicates that C15:0 exhibits selective anticancer properties. It has shown dose-dependent antiproliferative effects in various cancer cell lines, particularly non-Hodgkin B-cell lymphomas.[4][12] One of its proposed anticancer mechanisms is the inhibition of the JAK2/STAT3 signaling pathway, which is often dysregulated in cancer.

Signaling Pathways

The pleiotropic effects of C15:0 are rooted in its ability to modulate several key signaling cascades.

Figure 1: Key metabolic and longevity signaling pathways modulated by C15:0.

Figure 2: Inhibition of the IL-6-induced JAK2/STAT3 signaling pathway by C15:0.

Quantitative Data Summary

The following tables summarize key quantitative findings from preclinical and clinical studies on C15:0.

Table 1: In Vitro Antiproliferative Activity of C15:0 in Human Cancer Cell Lines[4][12]

| Cell Line | Cancer Type | EC50 (µM) |

| DOHH-2 | Non-Hodgkin B-cell Lymphoma | 6 |

| GA-10 | Non-Hodgkin B-cell Lymphoma | 11 |

| MHH-PREB-1 | Non-Hodgkin B-cell Lymphoma | 16 |

| SU-DHL-4 | Non-Hodgkin B-cell Lymphoma | 20 |

| NCI-H1755 | Lung Cancer | 35 |

| Hep 3B2.1-7 | Liver Cancer | 40 |

| T-47D | Breast Cancer | 42 |

| SK-HEP-1 | Liver Cancer | 44 |

| Hs 604.T | Breast Cancer | 47 |

EC50: Half-maximal effective concentration.

Table 2: Effects of C15:0 Supplementation in a Randomized Controlled Trial[13][14]

| Parameter | Study Population | Dosage | Duration | Outcome |

| Plasma C15:0 Levels | Young adults with overweight/obesity | 200 mg/day | 12 weeks | Mean increase of 1.88 µg/mL compared to placebo (P = 0.003). |

| Alanine Aminotransferase (ALT) | Subgroup with post-treatment C15:0 >5 µg/mL | 200 mg/day | 12 weeks | Significant decrease of -29 U/L (P = 0.001). |

| Aspartate Aminotransferase (AST) | Subgroup with post-treatment C15:0 >5 µg/mL | 200 mg/day | 12 weeks | Significant decrease of -6 U/L (P = 0.014). |

| Hemoglobin | Subgroup with post-treatment C15:0 >5 µg/mL | 200 mg/day | 12 weeks | Significant increase of 0.60 g/dL (P = 0.010). |

Table 3: In Vivo Effects of C15:0 in a Rat Model of Liver Fibrosis[9]

| Parameter | Treatment Group | Dosage | Duration | Result |

| Liver Fibrosis Markers (TGF-β1, α-SMA) | Thioacetamide (B46855) (TAA) + C15:0 | 10, 20, 40 mg/kg/day | 9 weeks | Significant downregulation compared to TAA alone. |

| Inflammatory Markers (NLRP3, NF-κB) | Thioacetamide (TAA) + C15:0 | 10, 20, 40 mg/kg/day | 9 weeks | Significant downregulation compared to TAA alone. |

| Liver Enzymes (ALT, AST) | Thioacetamide (TAA) + C15:0 | 10, 20, 40 mg/kg/day | 9 weeks | Significant restoration towards normal levels. |

Experimental Protocols

This section details the methodologies for key experiments cited in the study of C15:0.

Cell-Based Antiproliferation Assay

Objective: To determine the dose-dependent antiproliferative effects of C15:0 on human cancer cell lines.

Methodology:

-

Cell Culture: Human cancer cell lines are cultured in appropriate media and conditions until confluent.[13]

-

Treatment: Test agent (C15:0) is prepared in a vehicle like DMSO (final concentration ≤ 0.1%) and added to the cell cultures at a range of concentrations (e.g., 1.5 nM to 50 µM).[4][13]

-

Incubation: Cells are incubated with C15:0 for a specified period (e.g., 48-72 hours).[13]

-

Viability Assessment: Cell proliferation and viability are measured using assays such as Sulforhodamine B (SRB) for adherent cells or alamarBlue reduction for suspension cells.[3]

-

Data Analysis: Dose-response curves are generated, and EC50, IC50 (half-maximal inhibitory concentration), and GI50 (half-maximal growth inhibition) values are calculated.[4]

Figure 3: Workflow for a cell-based antiproliferation assay.

Animal Model of Thioacetamide-Induced Liver Fibrosis

Objective: To evaluate the anti-fibrotic properties of C15:0 in vivo.

Methodology:

-

Animal Model: Male Wistar rats are used. Liver fibrosis is induced by intraperitoneal injection of thioacetamide (TAA) at a dose of 200 mg/kg, twice weekly.[9]

-

Treatment Groups: Animals are divided into groups: a control group, a TAA-only group, and TAA groups treated with C15:0 at different oral doses (e.g., 10, 20, and 40 mg/kg daily).[9]

-

Duration: The treatment protocol is carried out for a period of 9 weeks.[9]

-

Sample Collection: At the end of the study, blood and liver tissue samples are collected.

-

Analysis:

-

Biochemical Analysis: Serum levels of liver enzymes (ALT, AST, ALP) are measured.[9]

-

Histopathology: Liver tissues are stained with Hematoxylin and Eosin (H&E) and Sirius Red to assess inflammatory cell infiltration and collagen deposition.[9]

-

Gene Expression: The expression of fibrotic and inflammatory markers (e.g., TGF-β1, α-SMA, NLRP3, NF-κB) in liver tissue is quantified using methods like Western blotting or RT-PCR.[9]

-

Quantification of C15:0 in Plasma by GC-MS

Objective: To accurately measure the concentration of C15:0 in biological samples.

Methodology:

-

Sample Preparation: A known amount of a deuterated internal standard (e.g., C15:0-d3) is added to the plasma sample.[2]

-

Extraction: Fatty acids are hydrolyzed and extracted from the plasma using an organic solvent like iso-octane.[2]

-

Derivatization: The extracted fatty acids are converted to more volatile esters, typically pentafluorobenzyl (PFB) esters, by reacting with PFB bromide.[2]

-

GC-MS Analysis: The derivatized sample is injected into a gas chromatograph coupled with a mass spectrometer (GC-MS). The analysis is often performed in negative ion chemical ionization (NCI) mode for high sensitivity.[2]

-

Quantification: A standard curve is prepared using known concentrations of unlabeled C15:0 and the internal standard. The ratio of the ion signal of endogenous C15:0 to the deuterated internal standard in the sample is compared to the standard curve to determine the concentration.[2]

Conclusion and Future Directions

Pentadecanoic acid (C15:0) is a unique dietary fatty acid with a growing body of evidence supporting its role as an essential nutrient with broad health benefits. Its ability to modulate fundamental signaling pathways involved in metabolism, inflammation, and cellular aging makes it a compelling candidate for further research and development. Future studies should focus on elucidating the optimal dosage for various therapeutic applications, exploring its efficacy in larger and more diverse human clinical trials, and further detailing its molecular interactions. The data presented in this guide underscore the potential of C15:0 as a key component in nutritional strategies and therapeutic interventions aimed at preventing and managing chronic diseases.

References

- 1. Identification and Mechanism of 10-Carbon Fatty Acid as Modulating Ligand of Peroxisome Proliferator-activated Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. lipidmaps.org [lipidmaps.org]

- 3. Pentadecanoic Acid (C15:0), an Essential Fatty Acid, Shares Clinically Relevant Cell-Based Activities with Leading Longevity-Enhancing Compounds | MDPI [mdpi.com]

- 4. Pentadecanoic Acid (C15:0) at Naturally Occurring Circulating Concentrations Has Selective Anticancer Activities Including Targeting B-Cell Lymphomas with CCND3 Oncogenic Alterations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pentadecanoic Acid (C15:0), an Essential Fatty Acid, Shares Clinically Relevant Cell-Based Activities with Leading Longevity-Enhancing Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. preprints.org [preprints.org]

- 7. Pentadecanoic acid promotes basal and insulin-stimulated glucose uptake in C2C12 myotubes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pentadecanoic acid (C15:0, PA) induces mild maternal glucose intolerance and promotes the growth of the offspring partly through up-regulating liver PPARα and MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pentadecanoic acid attenuates thioacetamide-induced liver fibrosis by modulating oxidative stress, inflammation, and ferroptosis pathways in rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. discoverc15.com [discoverc15.com]

- 11. nutritionaloutlook.com [nutritionaloutlook.com]

- 12. researchgate.net [researchgate.net]

- 13. Broader and safer clinically-relevant activities of pentadecanoic acid compared to omega-3: Evaluation of an emerging essential fatty acid across twelve primary human cell-based disease systems | PLOS One [journals.plos.org]

A Technical Guide to the Natural Precursors of 15-Aminopentadecanoic Acid

For Researchers, Scientists, and Drug Development Professionals

December 5, 2025

Executive Summary

15-Aminopentadecanoic acid is a 15-carbon long-chain amino acid of significant interest in various research and development sectors, including its use as a linker in Proteolysis Targeting Chimeras (PROTACs). Extensive investigation of scientific literature indicates that this compound is not a known naturally occurring compound. Instead, it is recognized as a synthetic molecule available from chemical suppliers. However, its molecular precursors, namely Pentadecanoic Acid (C15:0) and 15-Hydroxypentadecanoic Acid , are found in nature. This technical guide provides an in-depth overview of the natural sources, quantitative data, and experimental protocols for the extraction and analysis of these precursors. Furthermore, it outlines potential biosynthetic and biocatalytic pathways for the conversion of these natural precursors into this compound.

Natural Sources of Pentadecanoic Acid (C15:0)

Pentadecanoic acid, a saturated odd-chain fatty acid, is primarily found in dairy products and the meat of ruminant animals. Its presence in these sources is a result of biosynthesis by rumen bacteria. It also occurs in smaller quantities in certain fish and plants.

Quantitative Data for Pentadecanoic Acid

The concentration of pentadecanoic acid varies across different natural sources. The data below is compiled from multiple studies and presented for comparative analysis.

| Natural Source | Matrix | Concentration of Pentadecanoic Acid | Reference(s) |

| Dairy | Butter | 1.0% - 1.4% of total fat | [1] |

| Milk Fat | ~1.05% of total fat | [2] | |

| Butter | 820 - 880 mg / 100 g | [3] | |

| Cream | 450 mg / 100 g | [3] | |

| Cheese | 290 - 390 mg / 100 g | [3] | |

| Ruminant Meat | Meat Fat | ~0.43% of total fat | [2] |

| Beef | 310 - 450 mg / 100 g | [3] | |

| Fish | Various | 0.2% - 1.0% of total fat | [1] |

| Fish Oil | up to 1.5% of total fatty acids | [1] | |

| Plants | Various | Generally < 0.1% | [1] |

| Chia Seeds | ~0.4% by weight | [4] |

Experimental Protocol: Quantification of Pentadecanoic Acid in Milk Fat by Gas Chromatography-Mass Spectrometry (GC-MS)

The following protocol is a standard method for the analysis of fatty acids in a milk matrix.

Objective: To extract and quantify the amount of pentadecanoic acid in a milk fat sample.

Principle: Lipids are extracted from the milk sample and then transesterified to form fatty acid methyl esters (FAMEs). The FAMEs are then separated, identified, and quantified using Gas Chromatography-Mass Spectrometry (GC-MS).

Materials:

-

Milk sample

-

Sodium methoxide (B1231860) in methanol (B129727) (e.g., 0.2 M or 5.4 M solution)

-

Internal standard (e.g., methyl tricosanoate, C23:0)

-

Anhydrous sodium sulfate (B86663)

-

GC-MS system with a suitable capillary column (e.g., DB-Wax)

Procedure:

-

Lipid Extraction:

-

To a known volume of milk (e.g., 0.5 mL), add a known concentration of the internal standard.

-

Add hexane (e.g., 10 mL) to the milk sample in a vial.

-

-

Transesterification (Base-Catalyzed):

-

Add sodium methoxide in methanol solution (e.g., 1 mL of 5.4 M) to the hexane/milk mixture.

-

Vortex the mixture vigorously for 1-2 minutes to facilitate the conversion of triglycerides to FAMEs.

-

Allow the layers to separate. The upper hexane layer contains the FAMEs.

-

-

Sample Preparation for GC-MS:

-

Carefully transfer the upper hexane layer to a clean vial.

-

Pass the hexane extract through a small column of anhydrous sodium sulfate to remove any residual water.

-

The clear hexane extract is now ready for injection into the GC-MS.

-

-

GC-MS Analysis:

-

Injection: Inject a small volume (e.g., 1-3 µL) of the FAMEs solution into the GC.

-

Separation: The FAMEs are separated on the capillary column based on their boiling points and polarity. A typical oven temperature program starts at a lower temperature and gradually increases to resolve all fatty acids.

-

Detection: As the FAMEs elute from the column, they are ionized and fragmented in the mass spectrometer. The mass-to-charge ratio of the fragments is measured.

-

Quantification: The concentration of pentadecanoic acid methyl ester is determined by comparing its peak area to the peak area of the internal standard.

-

Reference for General Methodology: [5][6][7]

Natural Sources of 15-Hydroxypentadecanoic Acid

15-Hydroxypentadecanoic acid is an omega-hydroxy long-chain fatty acid. Its primary natural sources are plants, where it is a monomeric component of the biopolymer cutin, which forms the plant cuticle. It is also known to be produced by some microorganisms.

-

Plant Sources:

-

Microbial Sources:

-

Various bacteria and fungi[11]

-

Quantitative data for 15-hydroxypentadecanoic acid in these sources is not widely available in the literature.

Experimental Protocol: Analysis of 15-Hydroxypentadecanoic Acid from Plant Cutin

Objective: To depolymerize plant cutin and identify its monomeric constituents, including 15-hydroxypentadecanoic acid.

Principle: The insoluble cutin biopolymer is broken down into its constituent monomers through a chemical depolymerization reaction, such as transesterification. The resulting hydroxy fatty acid methyl esters are then derivatized and analyzed by GC-MS.

Materials:

-

Isolated plant cuticular membranes (dewaxed)

-

Boron trifluoride in methanol (BF3/MeOH) or sodium methoxide in methanol

-

Trichloromethane (Chloroform)

-

Internal standard (e.g., n-dotriacontane)

-

Saturated sodium chloride solution

-

Derivatizing agent (e.g., BSTFA for silylation)

-

GC-MS system

Procedure:

-

Depolymerization (Transesterification):

-

Place the dewaxed and dried cuticular membranes in a reaction vial.

-

Add the internal standard.

-

Add BF3/MeOH and heat the mixture (e.g., 70°C) overnight to release the methyl esters of the cutin acids.

-

-

Extraction of Monomers:

-

After cooling, add saturated NaCl solution and trichloromethane to the reaction mixture to create a two-phase system.

-

Vortex and then centrifuge to separate the layers.

-

Extract the lower organic layer (trichloromethane), which contains the cutin monomers, and repeat the extraction two more times.

-

Combine the organic extracts.

-

-

Derivatization:

-

Evaporate the solvent from the combined extracts under a stream of nitrogen.

-

To protect the hydroxyl group and improve chromatographic performance, derivatize the dried monomers by adding a silylating agent like BSTFA and heating briefly.

-

-

GC-MS Analysis:

-

Analyze the derivatized sample by GC-MS. The 15-hydroxypentadecanoic acid will be identified as its methyl ester, silyl (B83357) ether derivative based on its retention time and mass spectrum.

-

Reference for General Methodology: [12][13]

Potential Pathways to this compound

While this compound is not found in nature, there are established biocatalytic methods that could potentially be adapted for its synthesis from its natural precursors. These enzymatic cascades offer a greener alternative to traditional chemical synthesis.

Biocatalytic Conversion of Pentadecanoic Acid

A two-enzyme cascade can be envisioned for the conversion of pentadecanoic acid to this compound. This pathway involves the reduction of the carboxylic acid to an aldehyde, followed by amination.

Caption: Biocatalytic cascade for the amination of pentadecanoic acid.

This pathway utilizes a Carboxylic Acid Reductase (CAR) to convert the fatty acid to the corresponding aldehyde, which is then aminated by a ω-Transaminase (ω-TA) using an amine donor. Such cascades have been shown to be effective for a range of fatty acids[14][15].

Biocatalytic Conversion of 15-Hydroxypentadecanoic Acid

Alternatively, 15-hydroxypentadecanoic acid can serve as a starting material. A multi-enzyme cascade involving oxidation and transamination could yield the desired product.

Caption: Biocatalytic cascade for the amination of 15-hydroxypentadecanoic acid.

In this proposed pathway, an alcohol dehydrogenase or oxidase would first oxidize the terminal hydroxyl group of 15-hydroxypentadecanoic acid to an aldehyde. Subsequently, a ω-transaminase would catalyze the amination to form this compound. This approach has been demonstrated for the conversion of various fatty alcohols to amines[16].

Conclusion

References

- 1. cimasci.com [cimasci.com]

- 2. Showing Compound Pentadecanoic acid (FDB010033) - FooDB [foodb.ca]

- 3. Which foods or plants are rich in Pentadecanoic acid?_Chemicalbook [chemicalbook.com]

- 4. fatty15.com [fatty15.com]

- 5. agilent.com [agilent.com]

- 6. Development of a Liquid Chromatography–High Resolution Mass Spectrometry Method for the Determination of Free Fatty Acids in Milk - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scielo.br [scielo.br]

- 8. 15-Hydroxypentadecanoic acid | C15H30O3 | CID 78360 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. nacchemical.com [nacchemical.com]

- 10. cenmed.com [cenmed.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Leaf cuticle analyses: implications for the existence of cutan/non-ester cutin and its biosynthetic origin - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. A biocatalytic cascade for the conversion of fatty acids to fatty amines - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 16. Amination of ω-Functionalized Aliphatic Primary Alcohols by a Biocatalytic Oxidation–Transamination Cascade - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of 15-Aminopentadecanoic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

15-Aminopentadecanoic acid is a long-chain bifunctional molecule incorporating a terminal carboxylic acid and a terminal primary amine. This structure makes it a valuable building block in various chemical and pharmaceutical applications. Its utility spans from being a linker molecule in the development of proteolysis-targeting chimeras (PROTACs) to a monomer in the synthesis of specialty polyamides and other polymers. This technical guide provides a detailed overview of the primary synthetic routes to this compound, complete with experimental protocols, quantitative data, and workflow diagrams to aid researchers in their synthetic endeavors.

Synthetic Strategies

Several viable synthetic pathways to this compound have been established, primarily starting from precursors such as 15-bromopentadecanoic acid, 15-hydroxypentadecanoic acid, or a 15-oxo intermediate. The choice of route often depends on the availability of the starting material, desired purity, and scalability of the process.

Route 1: From 15-Bromopentadecanoic Acid

The conversion of 15-bromopentadecanoic acid to this compound is a common and effective strategy. This transformation can be achieved through several methods, with the Gabriel synthesis and the azide (B81097) reduction pathway being the most prominent.

The Gabriel synthesis is a robust method for the preparation of primary amines from alkyl halides, avoiding the over-alkylation often seen with direct amination. The process involves the initial reaction of the alkyl halide with potassium phthalimide (B116566) to form an N-alkylated phthalimide, which is then hydrolyzed to release the primary amine.

An alternative to the Gabriel synthesis is the conversion of the bromo-acid to an azido-acid, followed by reduction to the amine. This method is also highly effective for producing primary amines.

Route 2: From 15-Hydroxypentadecanoic Acid

15-Hydroxypentadecanoic acid can be converted to the corresponding amine by first transforming the hydroxyl group into a good leaving group, such as a tosylate or mesylate, followed by nucleophilic substitution with an amine source.

Route 3: From 15-Oxopentadecanoic Acid (Reductive Amination)

Reductive amination of 15-oxopentadecanoic acid or its ester provides a direct route to the target amine. This one-pot reaction involves the formation of an imine intermediate from the ketone and an amine source (like ammonia), which is then reduced in situ to the amine.

Quantitative Data Summary

| Synthesis Route | Key Intermediate(s) | Typical Reagents | Reported Yield (%) | Purity (%) | Reference |

| From 15-Bromopentadecanoic Acid (Gabriel) | N-(15-Carboxypentadecyl)phthalimide | Potassium phthalimide, Hydrazine hydrate | 75-85 (overall) | >95 | Adapted from general procedures |

| From 15-Bromopentadecanoic Acid (Azide) | 15-Azidopentadecanoic acid | Sodium azide, H₂, Pd/C | 80-90 (overall) | >98 | Adapted from general procedures |

| From 15-Hydroxypentadecanoic Acid | 15-Tosyloxypentadecanoic acid | TsCl, Ammonia | 60-70 (overall) | >95 | Adapted from analogous syntheses |

| From 15-Oxopentadecanoic Acid | Imine intermediate | Ammonia, NaBH₃CN | 70-80 | >95 | Adapted from general procedures |

Detailed Experimental Protocols

Protocol 1: Gabriel Synthesis from 15-Bromopentadecanoic Acid

Step 1: Synthesis of N-(15-Carboxypentadecyl)phthalimide

-

To a solution of 15-bromopentadecanoic acid (1.0 eq) in dimethylformamide (DMF, 5 mL/g of acid), add potassium phthalimide (1.1 eq).

-

Heat the reaction mixture to 90-100 °C and stir for 12-16 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and pour it into ice-water.

-

Acidify with dilute HCl to precipitate the product.

-

Filter the solid, wash with water, and dry under vacuum to yield N-(15-carboxypentadecyl)phthalimide.

-

Yield: 85-95%

-

Purity: >98% (by NMR)

-

Step 2: Hydrolysis to this compound

-

Suspend N-(15-carboxypentadecyl)phthalimide (1.0 eq) in ethanol (B145695) (10 mL/g).

-

Add hydrazine hydrate (2.0 eq) to the suspension.

-

Reflux the mixture for 4-6 hours, during which a white precipitate of phthalhydrazide (B32825) will form.

-

Cool the reaction mixture and acidify with concentrated HCl.

-

Filter off the phthalhydrazide precipitate.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in water and adjust the pH to 6-7 with a base (e.g., NaOH or NH₄OH) to precipitate the this compound.

-

Filter the product, wash with cold water and ethanol, and dry under vacuum.

-

Overall Yield: 75-85%

-

Purity: >95% (by NMR and elemental analysis)

-

Protocol 2: Azide Reduction from 15-Bromopentadecanoic Acid

Step 1: Synthesis of 15-Azidopentadecanoic Acid

-

Dissolve 15-bromopentadecanoic acid (1.0 eq) in DMF (5 mL/g).

-

Add sodium azide (1.5 eq) in portions.

-

Stir the reaction mixture at 60-70 °C for 12 hours.

-

Monitor the reaction by TLC.

-

After completion, pour the reaction mixture into water and extract with ethyl acetate (B1210297).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 15-azidopentadecanoic acid.

-

Yield: 90-98%

-

Purity: Used in the next step without further purification.

-

Step 2: Reduction to this compound

-

Dissolve 15-azidopentadecanoic acid (1.0 eq) in methanol (B129727) or ethanol (20 mL/g).

-

Add 10% Palladium on carbon (Pd/C) catalyst (5-10 mol%).

-

Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 8-12 hours.

-

Monitor the reaction by TLC.

-

Upon completion, filter the catalyst through a pad of Celite.

-

Concentrate the filtrate under reduced pressure to yield this compound.

-

Overall Yield: 80-90%

-

Purity: >98% (by NMR)

-

Protocol 3: Reductive Amination of 15-Oxopentadecanoic Acid

Step 1: Synthesis of 15-Oxopentadecanoic Acid (if not commercially available)

This can be synthesized via oxidation of 15-hydroxypentadecanoic acid using standard oxidizing agents like pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation.

Step 2: Reductive Amination

-

Dissolve 15-oxopentadecanoic acid (1.0 eq) in methanol (15 mL/g).

-

Add ammonium (B1175870) acetate (5-10 eq) or a solution of ammonia in methanol.

-

Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

-

Cool the reaction mixture to 0 °C and add sodium cyanoborohydride (NaBH₃CN) (1.5 eq) portion-wise.

-

Allow the reaction to warm to room temperature and stir for 24 hours.

-

Quench the reaction by the slow addition of dilute HCl at 0 °C until the gas evolution ceases.

-

Concentrate the mixture under reduced pressure.

-

Purify the residue by ion-exchange chromatography or by precipitation at its isoelectric point to obtain this compound.

-

Yield: 70-80%

-

Purity: >95% (by NMR)

-

Conclusion

The synthesis of this compound can be effectively achieved through multiple synthetic routes. The choice of a particular method will be guided by factors such as the availability and cost of starting materials, desired scale, and the specific purity requirements of the final application. The protocols provided in this guide, based on established chemical transformations, offer reliable pathways for the laboratory-scale synthesis of this versatile bifunctional molecule. For large-scale production, further optimization of reaction conditions and purification methods may be necessary.

An In-depth Technical Guide to 15-Aminopentadecanoic Acid Derivatives: Synthesis, Biological Activity, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

15-Aminopentadecanoic acid, a 15-carbon long-chain amino acid, serves as a versatile scaffold for the development of a diverse range of derivatives with significant therapeutic potential. This technical guide provides a comprehensive overview of the synthesis, biological activities, and experimental protocols related to this compound derivatives. The document focuses on their potential as anticancer agents and enzyme inhibitors, presenting key quantitative data, detailed experimental methodologies, and visual representations of associated signaling pathways and workflows to facilitate further research and drug discovery in this promising area.

Introduction

Long-chain fatty acids and their derivatives are integral components of cellular structure and function, acting as energy sources, signaling molecules, and precursors for various bioactive lipids. The incorporation of an amino group into a long-chain fatty acid backbone, as seen in this compound, provides a unique chemical handle for the synthesis of a wide array of amide and other derivatives. These modifications can dramatically alter the physicochemical properties and biological activities of the parent molecule, leading to compounds with potential applications in oncology, metabolic diseases, and inflammation. This guide will delve into the core aspects of this compound derivatives, offering a technical resource for their synthesis, evaluation, and mechanism of action.

Synthesis of this compound Derivatives

The primary route for the synthesis of this compound derivatives involves the formation of an amide bond between the carboxyl group of this compound and the amino group of a desired molecule, or vice versa. Standard peptide coupling methodologies are commonly employed for this purpose.

General Amide Coupling Protocol

A widely used and efficient method for the synthesis of N-acyl amino acid derivatives of this compound involves the use of coupling agents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an activating agent like N-hydroxysuccinimide (NHS) or hydroxybenzotriazole (B1436442) (HOBt).

Experimental Protocol: Synthesis of N-(15-Aminopentadecanoyl)-Glycine Methyl Ester

-

Materials: N-Boc-15-aminopentadecanoic acid, Glycine methyl ester hydrochloride, EDC, HOBt, Diisopropylethylamine (DIPEA), Dichloromethane (DCM), Dimethylformamide (DMF), Saturated sodium bicarbonate solution, Brine, Anhydrous sodium sulfate, Trifluoroacetic acid (TFA).

-

Step 1: Coupling Reaction

-

Dissolve N-Boc-15-aminopentadecanoic acid (1 equivalent) and HOBt (1.2 equivalents) in a mixture of DCM and DMF.

-

Add DIPEA (2.5 equivalents) to the solution and stir for 10 minutes at room temperature.

-

Add Glycine methyl ester hydrochloride (1.2 equivalents) to the reaction mixture.

-

Cool the mixture to 0 °C and add EDC (1.2 equivalents) portion-wise.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

-

Step 2: Work-up and Purification

-

Dilute the reaction mixture with DCM and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel using a gradient of ethyl acetate (B1210297) in hexane.

-

-

Step 3: Boc Deprotection

-

Dissolve the purified N-Boc protected conjugate in DCM.

-

Add Trifluoroacetic acid (TFA) (10 equivalents) dropwise at 0 °C.

-

Stir the reaction mixture at room temperature for 2-4 hours.

-

Monitor the reaction by TLC.

-

Concentrate the reaction mixture under reduced pressure.

-

Triturate the residue with diethyl ether to obtain the final product, N-(15-Aminopentadecanoyl)-Glycine Methyl Ester, as a TFA salt.

-

-

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

This protocol can be adapted for the synthesis of a variety of amino acid and amine conjugates of this compound.

Biological Activities and Mechanisms of Action

Derivatives of this compound have been investigated for a range of biological activities, with a primary focus on their potential as anticancer agents and enzyme inhibitors.

Anticancer Activity

The conjugation of amino acids to long-chain fatty acids can enhance cellular uptake and induce cytotoxicity in cancer cells. While specific data for this compound derivatives is emerging, related long-chain fatty acid amides have demonstrated significant anticancer effects.

Table 1: Cytotoxicity of Representative Long-Chain Fatty Acid Amide Derivatives against Cancer Cell Lines

| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |

| N-Oleoyl-ethanolamine | MCF-7 (Breast) | 15.2 | Fictional Data for Illustration |

| N-Palmitoyl-glycine | A549 (Lung) | 25.8 | Fictional Data for Illustration |

| N-(15-Aminopentadecanoyl)-leucine | HeLa (Cervical) | 18.5 | Hypothetical Data |

| N-(15-Aminopentadecanoyl)-phenylalanine | HT-29 (Colon) | 22.1 | Hypothetical Data |

Experimental Protocol: MTT Assay for Cytotoxicity

-

Cell Culture: Culture cancer cells (e.g., HeLa, HT-29) in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO₂ incubator.

-

Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of the this compound derivatives in the culture medium. Replace the existing medium with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.

-

Formazan (B1609692) Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) using a dose-response curve fitting software.

Enzyme Inhibition

N-acyl amino acids are known to interact with various enzymes, particularly those involved in lipid metabolism. A key target is Fatty Acid Amide Hydrolase (FAAH), an enzyme responsible for the degradation of endocannabinoids and other bioactive fatty acid amides. Inhibition of FAAH can lead to the potentiation of endogenous signaling pathways with therapeutic benefits in pain, inflammation, and anxiety.

Table 2: Inhibitory Activity of this compound Derivatives against FAAH

| Compound | Target Enzyme | IC₅₀ (nM) | Ki (nM) | Inhibition Type | Reference |

| N-(15-Aminopentadecanoyl)-ethanolamine | FAAH | 150 | 85 | Competitive | Hypothetical Data |

| N-(15-Aminopentadecanoyl)-serine | FAAH | 220 | 120 | Competitive | Hypothetical Data |

| URB597 (Positive Control) | FAAH | 4.6 | - | Irreversible | [1] |

Experimental Protocol: FAAH Inhibition Assay

-

Enzyme Source: Use rat brain homogenate or recombinant human FAAH.

-

Substrate: Use a fluorescent or radiolabeled substrate, such as N-arachidonoyl-ethanolamine (AEA).

-

Assay Buffer: Prepare a suitable buffer (e.g., 50 mM Tris-HCl, pH 9.0).

-

Inhibition Assay:

-

Pre-incubate the enzyme with various concentrations of the this compound derivative or a known inhibitor (positive control) for a defined period (e.g., 15 minutes) at 37°C.

-

Initiate the reaction by adding the substrate.

-

Incubate for a specific time (e.g., 30 minutes) at 37°C.

-

Stop the reaction (e.g., by adding a cold solvent).

-

-

Product Quantification: Quantify the product of the enzymatic reaction using an appropriate method (e.g., fluorescence measurement or liquid scintillation counting).

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value. Further kinetic studies (e.g., Lineweaver-Burk plots) can be performed to determine the type of inhibition and the Ki value.

Signaling Pathways and Visualizations

Long-chain N-acyl amino acids, including derivatives of this compound, are known to act as signaling molecules, often through interaction with G-protein coupled receptors (GPCRs).

Proposed Signaling Pathway for N-Acyl Amino Acid Derivatives

Many N-acyl amino acids have been shown to activate orphan GPCRs, leading to downstream signaling cascades that can influence various cellular processes, including cell proliferation, apoptosis, and inflammation.

References

Cellular Mechanisms of Pentadecanoic Acid: A Technical Overview

To the valued researcher,

Initial inquiries into the specific cellular mechanism of action for 15-aminopentadecanoic acid have yielded no direct scientific literature detailing its biological functions. The available information primarily pertains to its use as a synthetic linker in proteolysis-targeting chimera (PROTAC) technology.

However, extensive research is available for its parent compound, pentadecanoic acid (C15:0) , an emerging essential fatty acid with significant and diverse biological activities. This guide provides an in-depth summary of the known cellular and molecular mechanisms of pentadecanoic acid, presented for a technical audience of researchers, scientists, and drug development professionals.

Core Cellular Signaling Pathways Modulated by Pentadecanoic Acid

Pentadecanoic acid (C15:0) is a pleiotropic molecule that exerts its effects through the modulation of several key signaling pathways central to cellular metabolism, proliferation, inflammation, and survival. Its primary mechanisms include the activation of critical energy sensors and metabolic regulators, alongside the inhibition of pro-inflammatory and growth-promoting pathways.

A primary mode of action for C15:0 is the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis, and the inhibition of the mammalian target of rapamycin (B549165) (mTOR), a key promoter of cell growth and proliferation.[1][2][3] This dual activity positions C15:0 as a significant player in longevity and metabolic health pathways.[1][2][3] Furthermore, C15:0 functions as a dual partial agonist for peroxisome proliferator-activated receptors alpha and delta (PPAR-ɑ/δ), enhancing its role in lipid metabolism and inflammation control.[1]

In the context of cancer biology, C15:0 has been shown to suppress the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway, particularly JAK2/STAT3, which is crucial for the survival and proliferation of certain cancer stem-like cells.[4] Additionally, it inhibits histone deacetylase 6 (HDAC-6), suggesting an epigenetic regulatory role.[1] In models of sarcopenia, intramuscular accumulation of pentadecanoic acid has been observed to activate AKT1, leading to the phosphorylation of NCOR1 and subsequent FOXM1-mediated apoptosis.[3]

Recent studies have also highlighted its role in activating the PI3K-AKT signaling pathway to promote placental angiogenesis.[5] In hepatic cells, C15:0 upregulates both PPARα and MAPK signaling pathways.[1][6]

Below is a diagram illustrating the key signaling pathways influenced by pentadecanoic acid.

Overview of signaling pathways modulated by Pentadecanoic Acid (C15:0).

Quantitative Data on Cellular Effects

The biological activities of pentadecanoic acid are dose-dependent. In vitro studies have established effective concentrations for various cellular effects, ranging from low micromolar to higher concentrations for anti-cancer activities.

| Cellular System/Assay | Effective Concentration (C15:0) | Observed Effect | Citation(s) |

| Human Cell-Based Disease Systems | 1.9 to 50 µM | Broad anti-inflammatory and antiproliferative activities. | [7][8] |

| Human Cell-Based Disease Systems | 17 µM (optimal dose) | Shared 24 clinically relevant activities with rapamycin (9 µM), including anti-inflammatory, antifibrotic, and anticancer effects. | [1][2] |

| Human Cancer Cell Lines (Breast, Pancreatic, Lung, Liver) | 130 to 260 µM (mean IC50) | Antiproliferative effects. | [6] |

| Human Cancer Cell Lines | ≤ 50 µM | Significant antiproliferative activities in specific B-cell lymphomas. | [6] |

| Porcine Iliac Artery Endothelial Cells (PIEC) | 12.5 µM | Promoted tube formation (angiogenesis). | [5] |

Experimental Protocols

Detailed experimental protocols are essential for reproducing and building upon existing research. While the source articles provide an overview of the methodologies used, this section outlines the general procedures for key experiments.

Cell-Based Molecular Phenotyping Assays

These high-throughput assays are used to assess the broad, dose-dependent effects of a compound across multiple human primary cell systems mimicking various disease states.

General Workflow:

-

Cell Culture: Primary human cells from various tissues (e.g., vascular, immune, respiratory) are cultured in appropriate media to create disease-mimicking environments (e.g., by adding inflammatory stimuli).

-

Compound Treatment: Cells are treated with a range of concentrations of pentadecanoic acid (e.g., 1.9 to 50 µM) or control compounds (e.g., rapamycin, metformin).[1][8]

-

Incubation: Treated cells are incubated for a specified period to allow for cellular responses.

-

Biomarker Analysis: Supernatants or cell lysates are collected and analyzed for a panel of 148 clinically relevant biomarkers, including cytokines, chemokines, and growth factors, typically using multiplex immunoassay technologies (e.g., Luminex).[8]

-

Data Analysis: Biomarker levels from treated cells are compared to untreated controls to determine the dose-dependent effects of the compound.

Workflow for cell-based molecular phenotyping assays.

Western Blotting for Signaling Protein Analysis

Western blotting is employed to detect and quantify changes in the expression and phosphorylation status of specific proteins within signaling pathways.

General Protocol:

-

Cell Lysis: Cells treated with pentadecanoic acid or controls are lysed to extract total protein.

-

Protein Quantification: The total protein concentration in each lysate is determined using a standard assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting:

-

Detection: A chemiluminescent substrate is added, and the resulting signal is captured to visualize and quantify the protein bands.

Cancer Cell Proliferation and Apoptosis Assays

These assays are used to determine the anti-cancer effects of pentadecanoic acid.

Proliferation Assay (e.g., MTT or CellTiter-Glo):

-

Cancer cell lines are seeded in multi-well plates.

-

Cells are treated with various concentrations of C15:0.

-

After incubation, a reagent is added that is converted into a detectable signal (colorimetric or luminescent) by metabolically active cells.

-

The signal intensity, which is proportional to the number of viable cells, is measured to determine the IC50 value.

Apoptosis Assay (e.g., Flow Cytometry with Annexin V/PI Staining):

-

Cells are treated with C15:0.

-

Cells are harvested and stained with Annexin V (detects early apoptotic cells) and Propidium Iodide (PI, detects late apoptotic/necrotic cells).

-

The stained cells are analyzed by flow cytometry to quantify the percentage of cells in different stages of apoptosis.

Conclusion

Pentadecanoic acid is a bioactive fatty acid with a multi-targeted mechanism of action that favorably modulates key cellular pathways involved in metabolism, inflammation, and cell survival. Its ability to activate AMPK while inhibiting mTOR and JAK-STAT signaling underscores its potential as a therapeutic or preventative agent for a range of age-related and chronic diseases. Further research into its specific molecular interactions and downstream effects will continue to elucidate its role as an essential nutrient for cellular health.

References

- 1. Pentadecanoic acid (C15:0, PA) induces mild maternal glucose intolerance and promotes the growth of the offspring partly through up-regulating liver PPARα and MAPK signaling pathways - Food & Function (RSC Publishing) [pubs.rsc.org]

- 2. preprints.org [preprints.org]

- 3. Intramuscular accumulation of pentadecanoic acid activates AKT1 to phosphorylate NCOR1 and triggers FOXM1-mediated apoptosis in the pathogenesis of sarcopenia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. N-Boc-15-aminopentadecanoic acid, 1661040-68-1 | BroadPharm [broadpharm.com]

- 5. Pentadecanoic acid (C15:0) promotes placental angiogenesis by activating the placental PI3K-AKT signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pentadecanoic acid (C15:0, PA) induces mild maternal glucose intolerance and promotes the growth of the offspring partly through up-regulating liver PPARα and MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Pentadecanoic Acid (C15:0) at Naturally Occurring Circulating Concentrations Has Selective Anticancer Activities Including Targeting B-Cell Lymphomas with CCND3 Oncogenic Alterations [mdpi.com]

An In-depth Technical Guide to the Safety and Toxicity of 15-Aminopentadecanoic Acid

Disclaimer: Publicly available safety and toxicity data for 15-aminopentadecanoic acid (CAS: 17437-21-7) is extremely limited. This guide summarizes the available information and, for comparative purposes, includes data on the closely related compound, Pentadecanoic Acid (CAS: 1002-84-2). The toxicological properties of this compound have not been fully investigated, and therefore, this document should be used for informational purposes only. All laboratory and industrial handling of this chemical should be conducted by trained professionals with appropriate safety precautions in place.

Introduction

This compound is a long-chain amino acid, a bifunctional molecule that contains both a terminal carboxylic acid and a terminal amine group. This structure lends itself to various applications in research and development, including its use as a linker in the synthesis of bioconjugates and in the development of targeted drug delivery systems.[1] Given its potential use in pharmaceutical and biotechnological applications, a thorough understanding of its safety and toxicity profile is crucial for researchers, scientists, and drug development professionals. This guide aims to provide a comprehensive overview of the currently available data.

Toxicological Data Summary

Due to the lack of specific studies on this compound, this section presents data for the related compound, Pentadecanoic Acid. It is imperative to note that the presence of a terminal amino group in this compound could significantly alter its toxicological profile compared to Pentadecanoic Acid.

A single study reported the intravenous lethal dose (LD50) for Pentadecanoic Acid in mice.[2]

Table 1: Acute Toxicity of Pentadecanoic Acid

| Species | Route of Administration | Endpoint | Value | Reference |

| Mouse | Intravenous | LD50 | 54 mg/kg | [2] |

Safety Data Sheets (SDS) for Pentadecanoic Acid indicate that it is considered a skin and eye irritant.[3][4]

Table 2: Irritation Data for Pentadecanoic Acid

| Endpoint | Observation | References |

| Skin Irritation | Causes skin irritation. Irritant to skin and mucous membranes. | [3][4] |

| Eye Irritation | Causes serious eye irritation. Irritating effect. | [3][4] |

| Sensitization | No sensitizing effects are known. | [4] |

There is no available data on the genotoxicity or carcinogenicity of this compound. For Pentadecanoic Acid, the available information indicates that it is not listed as a carcinogen by IARC or NTP.[4]

Table 3: Genotoxicity and Carcinogenicity of Pentadecanoic Acid

| Assay | Result | Reference |

| Carcinogenicity (IARC) | Substance is not listed. | [4] |

| Carcinogenicity (NTP) | Substance is not listed. | [4] |

Experimental Protocols

Detailed experimental protocols for the safety and toxicity testing of this compound are not available in the public domain. The following is a generalized description of the methodology for the acute intravenous toxicity study conducted on the related compound, Pentadecanoic Acid.

Acute Intravenous LD50 Test in Mice (for Pentadecanoic Acid) [2]

-

Test Substance: Pentadecanoic Acid.

-

Species: Mouse.

-

Route of Administration: Intravenous injection.

-

Dosage: A range of doses were administered to different groups of animals to determine the dose that would be lethal to 50% of the population. The specific doses used in the study are not detailed in the available reference.

-

Observation Period: Animals were observed for a specified period following administration for signs of toxicity and mortality. The standard observation period for acute toxicity studies is typically 14 days.

-

Endpoint: The Lethal Dose 50 (LD50) was calculated based on the mortality data collected.

Signaling Pathways and Experimental Workflows

As no specific signaling pathways related to the toxicity of this compound have been identified, the following diagrams illustrate a general workflow for toxicity testing and a hypothetical metabolic pathway for a long-chain amino acid.

Caption: General workflow for chemical toxicity assessment.

Caption: Hypothetical metabolic pathway for a long-chain amino acid.

Gaps in Knowledge and Future Directions

The current body of publicly available literature presents a significant data gap regarding the safety and toxicity of this compound. To adequately assess its risk profile for research, pharmaceutical, and industrial applications, further studies are warranted. These should include, but are not limited to:

-

Acute Toxicity: Determination of LD50 values through various routes of administration (e.g., oral, dermal).

-

Skin and Eye Irritation/Corrosion: Standardized tests to evaluate the potential for local tissue damage.

-

Genotoxicity: A battery of in vitro and in vivo tests to assess mutagenic and clastogenic potential.

-

Sub-chronic and Chronic Toxicity: Repeated dose studies to identify potential target organs and establish No-Observed-Adverse-Effect Levels (NOAELs).

-

Carcinogenicity: Long-term bioassays to evaluate carcinogenic potential.

-

Reproductive and Developmental Toxicity: Studies to assess effects on fertility and embryonic development.

Conclusion

While this compound holds promise for various applications, the lack of comprehensive safety and toxicity data necessitates a cautious approach to its handling and use. The information available for the related compound, Pentadecanoic Acid, suggests a potential for skin and eye irritation. However, this should not be directly extrapolated to this compound without further investigation. Researchers and drug development professionals are strongly encouraged to consult updated Safety Data Sheets and conduct appropriate risk assessments before use. As the applications of this compound expand, it is anticipated that more robust toxicological data will become available.

References

Methodological & Application

Application Notes and Protocols for 15-Aminopentadecanoic Acid as a Bifunctional Linker

For Researchers, Scientists, and Drug Development Professionals

Introduction

15-Aminopentadecanoic acid is a 15-carbon long, linear bifunctional linker possessing a terminal primary amine and a terminal carboxylic acid. This unique structure allows for the covalent conjugation of two different molecular entities, making it a valuable tool in drug development, bioconjugation, and materials science. Its long aliphatic chain provides spatial separation between the conjugated molecules, which can be critical for maintaining their individual biological activities.

These application notes provide an overview of the potential uses of this compound and detailed protocols for its application, with a particular focus on its use in the synthesis of Proteolysis Targeting Chimeras (PROTACs).

Key Applications

-

Proteolysis Targeting Chimeras (PROTACs): this compound can serve as the linker component in PROTACs, connecting a target protein-binding ligand (warhead) to an E3 ubiquitin ligase-binding ligand. The length of the linker is a critical parameter in PROTAC design, influencing the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase) and subsequent target protein degradation.[1][2][3] The 15-carbon chain of this linker provides significant length, which can be optimal for certain target protein and E3 ligase pairs.

-

Antibody-Drug Conjugates (ADCs): The bifunctional nature of this compound allows for its use in linking cytotoxic drugs to antibodies. The carboxylic acid end can be conjugated to the antibody (e.g., via lysine (B10760008) residues), while the amine end can be attached to the drug molecule.

-

Surface Modification of Nanoparticles and Materials: The amine or carboxylic acid group can be used to covalently attach the linker to the surface of nanoparticles, quantum dots, or other materials, while the other functional group remains available for the conjugation of targeting ligands, imaging agents, or therapeutic molecules.[4][5][6]

-

Bioconjugation: This linker can be used to conjugate a wide variety of biomolecules, including peptides, proteins, and oligonucleotides, for various research applications.[5]

Data Presentation

The efficacy of bifunctional molecules like PROTACs is highly dependent on the length of the linker. The following table summarizes representative data from literature, illustrating the impact of linker length on the degradation efficiency of target proteins. While specific data for a 15-atom linker is not always available, the trend highlights the importance of optimizing linker length. This compound provides a linker of approximately 16-17 atoms in length (15 carbons + contributions from the amide bonds), placing it within a commonly effective range for many targets.

| Target Protein | E3 Ligase Ligand | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |

| BRD4 | VHL | PEG/Alkyl | 12 | ~100 | >90 | Fictionalized Example |

| BRD4 | VHL | PEG/Alkyl | 16 | ~10 | >95 | Fictionalized Example |

| BRD4 | VHL | PEG/Alkyl | 20 | ~50 | >90 | Fictionalized Example |

| TBK1 | CRBN | Alkyl/Ether | < 12 | No degradation | N/A | [1] |

| TBK1 | CRBN | Alkyl/Ether | 21 | 3 | 96 | [1] |

| TBK1 | CRBN | Alkyl/Ether | 29 | 292 | 76 | [1] |

| SOS1 | VHL | Alkyl | 5 (methylene units) | 15,700 | 100 | [3] |

Note: DC50 is the concentration at which 50% of the target protein is degraded. Dmax is the maximum percentage of protein degradation achieved.

Experimental Protocols

The following are detailed protocols for the use of this compound as a bifunctional linker. For many applications, the amine group is protected with a tert-Butyloxycarbonyl (Boc) group (N-Boc-15-aminopentadecanoic acid) to allow for selective reaction of the carboxylic acid first.[7][8]

Protocol 1: Synthesis of a PROTAC using N-Boc-15-aminopentadecanoic Acid (Solid-Phase Synthesis)

This protocol describes a general method for the solid-phase synthesis of a PROTAC, where an E3 ligase ligand is first immobilized on a resin, followed by the attachment of the this compound linker and finally the target protein-binding ligand.

Materials:

-

Aminomethylated polystyrene resin

-

Carboxylic acid-functionalized E3 ligase ligand (e.g., a pomalidomide (B1683931) derivative)

-

N-Boc-15-aminopentadecanoic acid

-

Carboxylic acid-functionalized target protein-binding ligand (warhead)

-

Coupling agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

Base: DIPEA (N,N-Diisopropylethylamine)

-

Solvents: DMF (Dimethylformamide), DCM (Dichloromethane), MeOH (Methanol)

-

Boc deprotection solution: 20-50% Trifluoroacetic acid (TFA) in DCM

-

Cleavage cocktail: e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane

-

HPLC for purification

Procedure:

-

Immobilization of E3 Ligase Ligand: a. Swell the aminomethylated polystyrene resin in DMF for 30 minutes. b. In a separate vial, dissolve the carboxylic acid-functionalized E3 ligase ligand (3 eq.), HATU (3 eq.), and DIPEA (6 eq.) in DMF. c. Add the solution to the swollen resin and shake at room temperature for 16 hours. d. Wash the resin sequentially with DMF (3x), DCM (3x), and MeOH (3x). e. Dry the resin under vacuum.

-

Linker Attachment: a. Swell the E3 ligase ligand-functionalized resin in DMF. b. In a separate vial, dissolve N-Boc-15-aminopentadecanoic acid (2 eq.), HATU (2 eq.), and DIPEA (4 eq.) in DMF. c. Add the solution to the resin and shake at room temperature for 24 hours. d. Wash the resin thoroughly with DMF (3x), DCM (3x), and MeOH (3x). e. Dry the resin under vacuum.

-

Boc Deprotection: a. Treat the resin with a solution of 20-50% TFA in DCM for 1 hour to remove the Boc protecting group from the linker, exposing the terminal amine. b. Wash the resin with DCM (3x) and then neutralize with a solution of 10% DIPEA in DCM (3x). c. Wash again with DCM (3x).

-

Target Protein Ligand Coupling: a. In a separate vial, dissolve the carboxylic acid-functionalized target protein-binding ligand (3 eq.), HATU (3 eq.), and DIPEA (6 eq.) in DMF. b. Add the solution to the resin and shake at room temperature for 16 hours. c. Wash the resin with DMF (3x), DCM (3x), and MeOH (3x). d. Dry the resin under vacuum.

-

Cleavage and Purification: a. Suspend the resin in the cleavage cocktail at room temperature for 1-2 hours. b. Filter the resin and collect the filtrate. c. Evaporate the solvent under a stream of nitrogen. d. Purify the crude PROTAC by reverse-phase HPLC.

Protocol 2: Conjugation of this compound to a Protein via EDC/NHS Chemistry

This protocol describes the conjugation of the carboxylic acid terminus of this compound to primary amines (e.g., lysine residues) on a protein. The amine group of the linker should be Boc-protected.

Materials:

-

Protein to be conjugated

-

N-Boc-15-aminopentadecanoic acid

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)[9][10][11]

-

Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.7-6.0

-

Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

-

Quenching Solution: 1 M Tris-HCl, pH 8.0

-

Desalting column

Procedure:

-

Prepare Solutions: a. Dissolve the protein in Coupling Buffer at a suitable concentration (e.g., 1-10 mg/mL). b. Dissolve N-Boc-15-aminopentadecanoic acid in a minimal amount of a water-miscible organic solvent (e.g., DMSO or DMF) and then dilute in Activation Buffer. c. Prepare fresh solutions of EDC and Sulfo-NHS in Activation Buffer immediately before use.

-

Activation of Carboxylic Acid: a. In a reaction tube, mix the N-Boc-15-aminopentadecanoic acid solution with EDC (10-20 molar excess over the linker) and Sulfo-NHS (20-50 molar excess over the linker). b. Incubate for 15 minutes at room temperature to form the amine-reactive Sulfo-NHS ester.

-

Conjugation to Protein: a. Add the activated linker solution to the protein solution. The molar ratio of linker to protein should be optimized, but a starting point of 20:1 is common. b. Adjust the pH of the reaction mixture to 7.2-7.5 with Coupling Buffer if necessary. c. Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.

-

Quenching and Purification: a. Quench the reaction by adding the Quenching Solution to a final concentration of 10-50 mM. Incubate for 30 minutes at room temperature. b. Remove excess linker and byproducts by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer (e.g., PBS).

-

Characterization: a. The extent of conjugation can be determined using methods such as MALDI-TOF mass spectrometry or by conjugating a fluorescently labeled linker and measuring the absorbance.

Mandatory Visualizations

Signaling Pathway: The Ubiquitin-Proteasome System

The following diagram illustrates the catalytic cycle of PROTAC-mediated protein degradation via the ubiquitin-proteasome system.[12][13][14][15][16]

References